Propofol-d17 |A-D-Glucuronide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

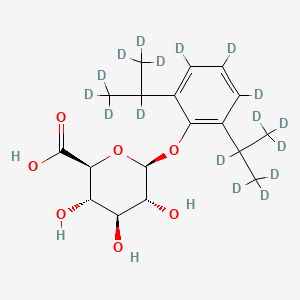

Propofol-d17 |A-D-Glucuronide is a derivative of propofol, a widely used intravenous anesthetic agent. This compound is specifically labeled with deuterium, which is an isotope of hydrogen, making it useful in various scientific studies, particularly in the field of pharmacokinetics and metabolism. The glucuronide conjugate form indicates that it has undergone a phase II metabolic reaction, where glucuronic acid is added to increase its solubility and facilitate excretion from the body.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Propofol-d17 |A-D-Glucuronide typically involves the following steps:

Deuteration of Propofol: Propofol is first labeled with deuterium. This can be achieved through various methods, including catalytic exchange reactions using deuterium gas or deuterated solvents.

Glucuronidation: The deuterated propofol is then subjected to glucuronidation. This reaction involves the addition of glucuronic acid to the hydroxyl group of propofol. The reaction is typically catalyzed by uridine diphosphate-glucuronosyltransferase (UGT) enzymes in the presence of uridine diphosphate-glucuronic acid (UDPGA) as the glucuronic acid donor.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Large-scale Deuteration: Utilizing industrial reactors for the deuteration of propofol.

Enzymatic Glucuronidation: Employing bioreactors with immobilized UGT enzymes to facilitate the glucuronidation process efficiently.

Analyse Des Réactions Chimiques

Types of Reactions

Propofol-d17 |A-D-Glucuronide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the glucuronide back to its parent deuterated propofol.

Substitution: Nucleophilic substitution reactions can occur at the glucuronic acid moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Quinone derivatives of propofol.

Reduction: Deuterated propofol.

Substitution: Various substituted glucuronides depending on the nucleophile used.

Applications De Recherche Scientifique

Propofol-d17 |A-D-Glucuronide has several scientific research applications:

Pharmacokinetics: Used to study the metabolic pathways and excretion profiles of propofol in the body.

Metabolism Studies: Helps in understanding the phase II metabolic reactions involving glucuronidation.

Drug Development: Assists in the development of new anesthetic agents by providing insights into the metabolism and clearance of propofol.

Toxicology: Used in toxicological studies to assess the safety and potential side effects of propofol and its metabolites.

Mécanisme D'action

Propofol-d17 |A-D-Glucuronide exerts its effects through the following mechanisms:

Molecular Targets: Propofol primarily targets the gamma-aminobutyric acid (GABA) receptors in the central nervous system, enhancing the inhibitory effects of GABA and leading to sedation and anesthesia.

Pathways Involved: The compound undergoes glucuronidation, which facilitates its excretion from the body. The deuterium labeling allows for precise tracking of the compound in metabolic studies.

Comparaison Avec Des Composés Similaires

Similar Compounds

Propofol: The parent compound, widely used as an anesthetic.

Propofol Glucuronide: The non-deuterated glucuronide form of propofol.

Deuterated Propofol: Propofol labeled with deuterium but not glucuronidated.

Uniqueness

Propofol-d17 |A-D-Glucuronide is unique due to its dual labeling with deuterium and glucuronic acid. This combination allows for detailed metabolic studies and provides insights into the pharmacokinetics and excretion profiles of propofol that are not possible with the parent compound or its non-deuterated glucuronide form.

Activité Biologique

Propofol-d17 β-D-Glucuronide is a deuterated metabolite of the widely used anesthetic agent Propofol. This compound is primarily studied for its role in pharmacokinetics rather than exhibiting direct biological activity. The incorporation of deuterium enhances its stability, allowing researchers to track its metabolism and excretion more accurately in biological systems.

- Molecular Formula : C₁₈H₂₆O₇

- Molecular Weight : 371.5 g/mol

- CAS Number : 114991-26-3

Metabolism and Pharmacokinetics

The metabolism of Propofol involves several enzymatic reactions, predominantly through conjugation with glucuronic acid, leading to the formation of Propofol-d17 β-D-Glucuronide. This process occurs mainly in the liver and is crucial for detoxifying and facilitating the excretion of Propofol from the body.

Key Metabolic Pathways

- Glucuronidation : Approximately 70% of Propofol is conjugated to form glucuronides, primarily mediated by UDP-glucuronosyltransferases (UGTs).

- Hydroxylation : About 29% is hydroxylated to 2,6-diisopropyl-1,4-quinol (4-hydroxypropofol), involving cytochrome P450 isoforms such as CYP2B6 and CYP2C9.

Biological Activity

While Propofol itself acts as a potent anesthetic by potentiating the inhibitory neurotransmitter γ-aminobutyric acid (GABA), its metabolite, Propofol-d17 β-D-Glucuronide, does not exhibit anesthetic properties. Instead, it serves as a biomarker for studying the pharmacokinetics of Propofol.

Comparative Analysis of Related Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Propofol | C₁₈H₁₈O₁ | Parent compound, widely used anesthetic |

| Propofol β-D-Glucuronide | C₁₈H₂₆O₇ | Non-deuterated glucuronide form |

| 2,6-Diisopropylphenol | C₁₂H₁₈O | Related anesthetic compound |

| Ketamine | C₁₃H₁₈ClN | Dissociative anesthetic with different mechanisms |

Case Studies and Research Findings

Research has highlighted the importance of understanding the pharmacokinetic profiles of anesthetics like Propofol to optimize dosing regimens and minimize adverse effects.

- Pharmacokinetic Studies : Studies have shown that variations in genetic factors affecting UGTs can lead to significant interindividual variability in the metabolism of Propofol and its metabolites, including Propofol-d17 β-D-Glucuronide .

- Drug Interactions : The interactions between Propofol and other drugs have been extensively studied, revealing that glucuronidation impacts the pharmacological profile of drugs, influencing their duration of action and systemic exposure .

- Analytical Techniques : Advanced analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) have been employed to quantify Propofol and its metabolites in biological samples .

Safety and Toxicity

According to safety data sheets, while Propofol-d17 β-D-Glucuronide does not exhibit significant acute toxicity, it may cause skin irritation and serious eye damage upon exposure . It is classified as having specific target organ toxicity with potential respiratory irritation.

Propriétés

Formule moléculaire |

C18H26O7 |

|---|---|

Poids moléculaire |

371.5 g/mol |

Nom IUPAC |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[3,4,5-trideuterio-2,6-bis(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)phenoxy]oxane-2-carboxylic acid |

InChI |

InChI=1S/C18H26O7/c1-8(2)10-6-5-7-11(9(3)4)15(10)24-18-14(21)12(19)13(20)16(25-18)17(22)23/h5-9,12-14,16,18-21H,1-4H3,(H,22,23)/t12-,13-,14+,16-,18+/m0/s1/i1D3,2D3,3D3,4D3,5D,6D,7D,8D,9D |

Clé InChI |

JZSJIASBMOIIKI-UEDRXGGNSA-N |

SMILES isomérique |

[2H]C1=C(C(=C(C(=C1[2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])[2H] |

SMILES canonique |

CC(C)C1=C(C(=CC=C1)C(C)C)OC2C(C(C(C(O2)C(=O)O)O)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.